molecular formula C8H14ClNO B6199017 1-azabicyclo[3.2.2]nonan-6-one hydrochloride CAS No. 2680541-91-5

1-azabicyclo[3.2.2]nonan-6-one hydrochloride

Cat. No.: B6199017
CAS No.: 2680541-91-5
M. Wt: 175.7
InChI Key:
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Description

1-Azabicyclo[3.2.2]nonan-6-one hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclic framework, which includes a nitrogen atom, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-azabicyclo[3.2.2]nonan-6-one hydrochloride typically involves the use of bicyclo[2.2.2]octan-2-ones as starting materials. These are subjected to Schmidt or Beckmann reactions followed by subsequent reduction . The reaction conditions often include the use of concentrated sulfuric acid and sodium azide under cooling .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[3.2.2]nonan-6-one hydrochloride undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like chlorine or bromine are common.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Azabicyclo[3.2.2]nonan-6-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azabicyclo[3.2.2]nonan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is believed to be due to its ability to interfere with the metabolic processes of protozoan parasites . The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of key enzymes and disruption of cellular functions.

Comparison with Similar Compounds

  • 2-Azabicyclo[3.2.2]nonane
  • 3-Azabicyclo[3.2.2]nonane

Comparison: 1-Azabicyclo[3.2.2]nonan-6-one hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride group, which can influence its solubility and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azabicyclo[3.2.2]nonan-6-one hydrochloride involves the cyclization of a precursor compound followed by quaternization with hydrochloric acid.", "Starting Materials": [ "2-pyrrolidone", "1,5-dibromopentane", "sodium hydride", "dimethylformamide", "hydrochloric acid" ], "Reaction": [ "1. Treatment of 2-pyrrolidone with sodium hydride in dimethylformamide to form the enolate ion.", "2. Reaction of the enolate ion with 1,5-dibromopentane to form the precursor compound.", "3. Cyclization of the precursor compound to form 1-azabicyclo[3.2.2]nonan-6-one.", "4. Quaternization of 1-azabicyclo[3.2.2]nonan-6-one with hydrochloric acid to form 1-azabicyclo[3.2.2]nonan-6-one hydrochloride." ] }

CAS No.

2680541-91-5

Molecular Formula

C8H14ClNO

Molecular Weight

175.7

Purity

95

Origin of Product

United States

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